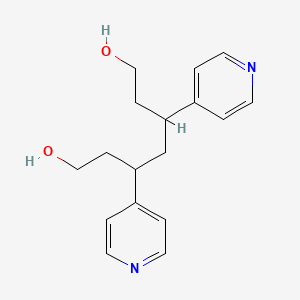
3,5-Bis(pyridin-4-yl)heptane-1,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(pyridin-4-yl)heptane-1,7-diol: is an organic compound characterized by the presence of two pyridine rings attached to a heptane backbone with hydroxyl groups at the first and seventh positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carbaldehyde and 1,7-heptanediol.
Condensation Reaction: The pyridine-4-carbaldehyde undergoes a condensation reaction with 1,7-heptanediol in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing continuous flow reactors to carry out the condensation reaction efficiently.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,5-Bis(pyridin-4-yl)heptane-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of alkanes.
Substitution: The pyridine rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3,5-Bis(pyridin-4-yl)heptane-1,7-dione.
Reduction: Formation of 3,5-Bis(pyridin-4-yl)heptane.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
Chemistry
In chemistry, 3,5-Bis(pyridin-4-yl)heptane-1,7-diol is used as a ligand in coordination chemistry to form complexes with transition metals
Biology
In biological research, this compound is investigated for its potential as a building block in the design of biologically active molecules. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
3,5-Bis(pyridin-3-yl)heptane-1,7-diol: Similar structure but with pyridine rings at different positions.
3,5-Bis(pyridin-4-yl)hexane-1,6-diol: Similar structure but with a shorter carbon chain.
3,5-Bis(pyridin-4-yl)octane-1,8-diol: Similar structure but with a longer carbon chain.
Uniqueness
3,5-Bis(pyridin-4-yl)heptane-1,7-diol is unique due to its specific arrangement of pyridine rings and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3,5-dipyridin-4-ylheptane-1,7-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-11-5-16(14-1-7-18-8-2-14)13-17(6-12-21)15-3-9-19-10-4-15/h1-4,7-10,16-17,20-21H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHOMPJKCHDRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)CC(CCO)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














